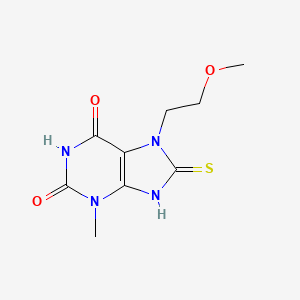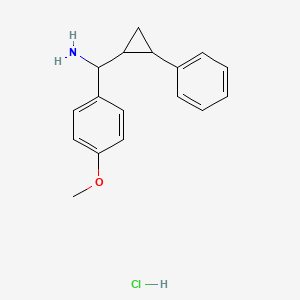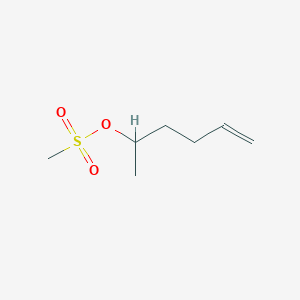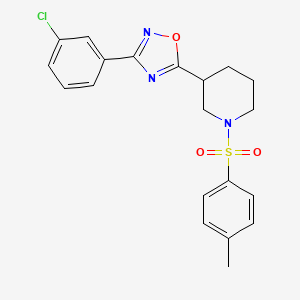
7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, also known as MRS1477, is a purine derivative that has been studied for its potential therapeutic effects. This compound has shown promise in various scientific research applications, including as a potential treatment for various diseases.
Mecanismo De Acción
7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is a selective P2Y14 receptor antagonist. The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. By inhibiting the P2Y14 receptor, 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have found that 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione can reduce the production of pro-inflammatory cytokines, inhibit cancer cell proliferation, and induce apoptosis. In animal studies, 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione in lab experiments is its selectivity for the P2Y14 receptor. This selectivity allows for more specific targeting of the physiological processes that are regulated by this receptor. However, one limitation of using 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is its potential off-target effects. It is important to carefully design experiments to minimize these effects and ensure that the observed effects are due to the inhibition of the P2Y14 receptor.
Direcciones Futuras
There are several future directions for the study of 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione. One potential direction is to further investigate its potential use as a treatment for neurodegenerative diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanisms of action and potential off-target effects of 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione.
Métodos De Síntesis
The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves the reaction of 2,6-dioxopurin-9-ylmethanesulfonate with 2-methoxyethylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been studied for its potential therapeutic effects in various scientific research applications. One study found that 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione can inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been studied for its potential use as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-12-6-5(7(14)11-8(12)15)13(3-4-16-2)9(17)10-6/h3-4H2,1-2H3,(H,10,17)(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOASAQHTUCWZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2941336.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2941338.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2941348.png)
![3-methyl-6-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941349.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2941352.png)
![2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2941354.png)

